molecular formula C22H20N2O3S B2592770 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883967-46-2

3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2592770
CAS No.: 883967-46-2
M. Wt: 392.47
InChI Key: PSORWKQTBIWBIU-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione is a synthetic organic compound belonging to the class of thiochromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, which includes a thiochromene ring fused with a pyrimidine moiety, contributes to its potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiochromene Ring: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with sulfur to form the thiochromene ring.

    Introduction of the Pyrimidine Moiety: The thiochromene intermediate is then reacted with a suitable pyrimidine precursor, such as a 2-aminopyrimidine, under acidic or basic conditions to form the fused thiochromeno[2,3-d]pyrimidine structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiochromene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its pharmacological properties. Studies have shown its potential as an anti-inflammatory agent, possibly due to its ability to inhibit key enzymes involved in the inflammatory response. Additionally, its anticancer properties are being explored, particularly its ability to induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active compounds. Its antimicrobial properties also make it a candidate for use in the formulation of new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with various molecular targets. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins. Its anticancer activity could be linked to the induction of apoptosis through the activation of caspases and the inhibition of survival pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Similar structure but lacks the sulfur atom in the chromene ring.

    2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione: Lacks the 4-methoxybenzyl group.

    3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione derivatives: Various derivatives with different substituents on the aromatic rings.

Uniqueness

The presence of both the thiochromene and pyrimidine rings in this compound provides a unique combination of structural features that contribute to its diverse biological activities. The 4-methoxybenzyl and 2-propyl groups further enhance its pharmacological profile, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-propylthiochromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-3-6-18-23-21-19(20(25)16-7-4-5-8-17(16)28-21)22(26)24(18)13-14-9-11-15(27-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSORWKQTBIWBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=CC=CC=C3S2)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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